molecular formula C4H8O4S B6214736 (4R,5R)-4,5-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione CAS No. 106757-36-2

(4R,5R)-4,5-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione

Cat. No.: B6214736
CAS No.: 106757-36-2
M. Wt: 152.2
InChI Key:
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Description

(4R,5R)-4,5-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione is an organic compound characterized by its unique structure, which includes a dioxathiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4,5-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a suitable diol with a sulfur-containing reagent under acidic conditions. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4,5-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

(4R,5R)-4,5-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R,5R)-4,5-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione involves its interaction with specific molecular targets. The compound may act by modifying the structure of target molecules or by participating in redox reactions. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-1,2-dithiane-4,5-diol: Shares a similar dioxathiolane ring structure but differs in functional groups.

    (4R,5R)-2-ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane: Another compound with a similar ring structure but different substituents.

Uniqueness

(4R,5R)-4,5-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione is unique due to its specific ring structure and the presence of both methyl and dioxathiolane groups

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4R,5R)-4,5-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione involves the cyclization of a precursor compound containing a thiol and a carbonyl group.", "Starting Materials": [ "2,2-dimethyl-1,3-propanedithiol", "maleic anhydride", "sodium hydroxide", "acetic acid", "diethyl ether", "water" ], "Reaction": [ "The first step involves the reaction of 2,2-dimethyl-1,3-propanedithiol with maleic anhydride in the presence of sodium hydroxide to form the precursor compound (4R,5R)-4,5-dimethyl-2,2-dioxo-1,3,2lambda6-dioxathiolane.", "The precursor compound is then cyclized by heating with acetic acid to form the desired product (4R,5R)-4,5-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione.", "The product is then purified by recrystallization from diethyl ether and water." ] }

CAS No.

106757-36-2

Molecular Formula

C4H8O4S

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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